molecular formula C10H14INO B1294699 4-Formylphenyltrimethylammonium iodide CAS No. 7541-76-6

4-Formylphenyltrimethylammonium iodide

Cat. No. B1294699
CAS RN: 7541-76-6
M. Wt: 291.13 g/mol
InChI Key: AHWRLQSSGMGGFR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 4-Formylphenyltrimethylammonium iodide is C10H14INO, and its molecular weight is 291.13 g/mol. The exact molecular structure is not provided in the available resources.


Physical And Chemical Properties Analysis

4-Formylphenyltrimethylammonium iodide is a quaternary ammonium compound with unique physical, chemical, and biological properties. More specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Semiconducting Tin and Lead Iodide Perovskites

4-Formylphenyltrimethylammonium iodide plays a role in the synthesis of semiconducting tin and lead iodide perovskites with organic cations. These materials exhibit high mobilities and near-infrared photoluminescent properties, relevant in the field of optoelectronics and photovoltaics. The properties of these perovskites, including thermal stability, optical, and electronic characteristics, are influenced by their preparation method and have potential applications in solar cells and other electronic devices (Stoumpos, Malliakas, & Kanatzidis, 2013).

Liquid-Crystalline Ion Complex Polymers

In the field of materials science, 4-Formylphenyltrimethylammonium iodide is involved in the creation of liquid-crystalline ion complex polymers. These materials show unique properties like enantiotropic smectic A phases and homeotropic structures, which are significant in developing advanced materials with specific orientation and thermal stability properties (Ujiie & Iimura, 1992).

Photovoltaic Perovskite Layers

The chemical is also used in the development of high-performance photovoltaic perovskite layers. These materials, such as formamidinium lead iodide, have shown great potential in improving the efficiency of solar cells due to their broader solar absorption spectrum and superior film quality (Yang et al., 2015).

Dye-Sensitized Solar Cells

In the enhancement of dye-sensitized solar cells, 4-Formylphenyltrimethylammonium iodide has a role in creating efficient solar cells using gel polymer electrolytes. This application is particularly relevant in the field of renewable energy and sustainable technology development (Arof et al., 2014).

Safety And Hazards

The safety data sheet for a similar compound, Phenyltrimethylammonium iodide, indicates that it causes skin irritation, serious eye damage, and may cause respiratory irritation . It’s advisable to handle 4-Formylphenyltrimethylammonium iodide with similar precautions.

Future Directions

While specific future directions for 4-Formylphenyltrimethylammonium iodide are not mentioned in the available resources, research in the field of perovskite light-emitting diodes and federated learning suggests promising future directions for related compounds .

properties

IUPAC Name

(4-formylphenyl)-trimethylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14NO.HI/c1-11(2,3)10-6-4-9(8-12)5-7-10;/h4-8H,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWRLQSSGMGGFR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)C=O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50996848
Record name 4-Formyl-N,N,N-trimethylanilinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50996848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formylphenyltrimethylammonium iodide

CAS RN

7541-76-6
Record name Benzenaminium, 4-formyl-N,N,N-trimethyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7541-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (p-Formylphenyl)trimethylammonium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007541766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC47287
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47287
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC18833
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18833
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Formyl-N,N,N-trimethylanilinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50996848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (P-FORMYLPHENYL)TRIMETHYLAMMONIUM IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH4KPT6FE6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Formylphenyltrimethylammonium iodide
Reactant of Route 2
Reactant of Route 2
4-Formylphenyltrimethylammonium iodide
Reactant of Route 3
Reactant of Route 3
4-Formylphenyltrimethylammonium iodide
Reactant of Route 4
Reactant of Route 4
4-Formylphenyltrimethylammonium iodide
Reactant of Route 5
Reactant of Route 5
4-Formylphenyltrimethylammonium iodide
Reactant of Route 6
Reactant of Route 6
4-Formylphenyltrimethylammonium iodide

Citations

For This Compound
1
Citations
M Ando, S Emoto - Bulletin of the Chemical Society of Japan, 1969 - journal.csj.jp
In the racemization reaction of L-glutamic acid, catalyzed by salicylaldehyde derivatives and cupric ions, the rate constants, k, of 3-bromo-, 3-methoxy-, 3-methyl-, 3-nitro-, 4-methyl-, 5-…
Number of citations: 24 www.journal.csj.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.